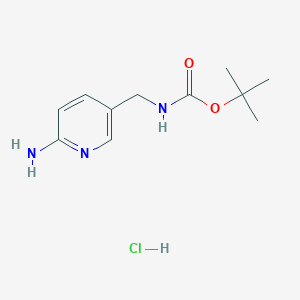
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: is a chemical compound with the molecular formula C11H17N3O2.ClH . It is a derivative of pyridine, featuring an amino group at the 6-position and a carbamate ester group protected by a tert-butyl group. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactive functional groups.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-aminopyridine as the starting material.
Reaction Steps: The amino group on the pyridine ring is first protected using a Boc (tert-butoxycarbonyl) groupdi-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) .
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure high yield and purity.
Quality Control: Industrial production involves rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure the compound meets purity standards.
化学反応の分析
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 6-nitro-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride .
Reduction: The nitro group can be reduced to an amino group, reverting it back to the original compound.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The Boc group can be removed by acidic hydrolysis, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Using reducing agents like tin chloride (SnCl2) or iron powder (Fe) .
Substitution: Using electrophiles such as alkyl halides in the presence of a base.
Hydrolysis: Using acids like hydrochloric acid (HCl) .
Major Products Formed:
Oxidation: 6-nitro-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride.
Reduction: (6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: Free amine derivative.
科学的研究の応用
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of pyridine derivatives.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which (6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to neurotransmission and cellular metabolism.
類似化合物との比較
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: is compared with other similar compounds:
Similar Compounds: Piperidin-3-ylmethyl-carbamic acid tert-butyl ester, Pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester.
Uniqueness: The presence of the pyridine ring and the specific placement of the amino group make this compound unique compared to its analogs.
特性
IUPAC Name |
tert-butyl N-[(6-aminopyridin-3-yl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8;/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSRENCHAPPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2985956.png)

![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2985960.png)
![7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2985963.png)

![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2985965.png)
![1-(4-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2985966.png)


